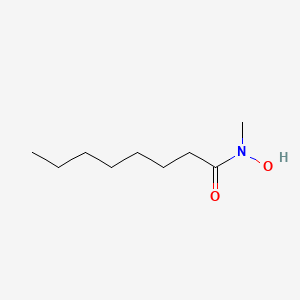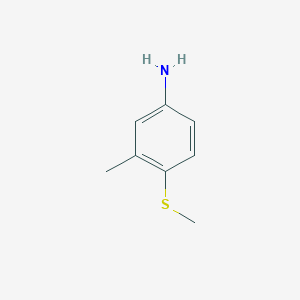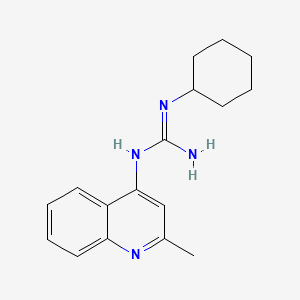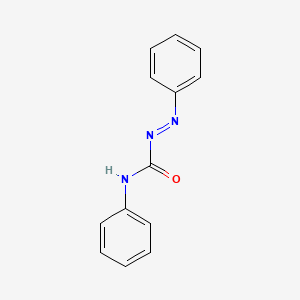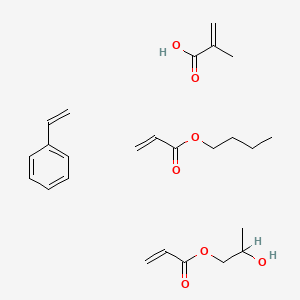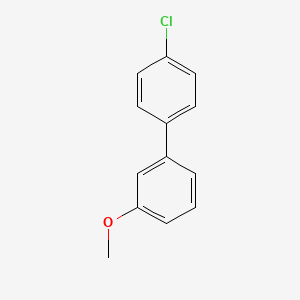
1,1'-Biphenyl, 4-chloro-3'-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 4-chloro-3’-methoxy- is an organic compound that belongs to the biphenyl family It is characterized by the presence of a biphenyl core with a chlorine atom at the 4-position and a methoxy group at the 3’-position
準備方法
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4-chloro-3’-methoxy- can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 4-chloro-3’-methoxy- typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1,1’-Biphenyl, 4-chloro-3’-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to a hydrogen atom, resulting in the formation of 1,1’-Biphenyl, 3’-methoxy-.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or thiourea (NH₂CSNH₂).
Major Products:
Oxidation: Formation of 4-chloro-3’-methoxybenzaldehyde or 4-chloro-3’-methoxybenzoic acid.
Reduction: Formation of 1,1’-Biphenyl, 3’-methoxy-.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
1,1’-Biphenyl, 4-chloro-3’-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
作用機序
The mechanism of action of 1,1’-Biphenyl, 4-chloro-3’-methoxy- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and chloro substituents can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the biphenyl core can participate in π-π interactions, further modulating its activity.
類似化合物との比較
1,1’-Biphenyl, 4-chloro-: Similar structure but lacks the methoxy group.
1,1’-Biphenyl, 4-methoxy-: Similar structure but lacks the chlorine atom.
1,1’-Biphenyl, 3-chloro-4-methoxy-: Similar structure with different positions of the chlorine and methoxy groups.
Uniqueness: 1,1’-Biphenyl, 4-chloro-3’-methoxy- is unique due to the specific positioning of the chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups can create a unique electronic environment, making it a valuable compound for various applications.
特性
CAS番号 |
66175-36-8 |
|---|---|
分子式 |
C13H11ClO |
分子量 |
218.68 g/mol |
IUPAC名 |
1-chloro-4-(3-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H11ClO/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,1H3 |
InChIキー |
OCRMINNUJBSIRA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


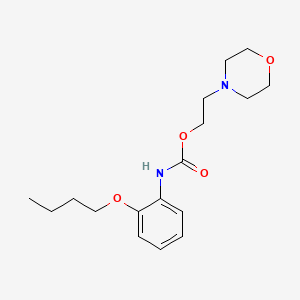



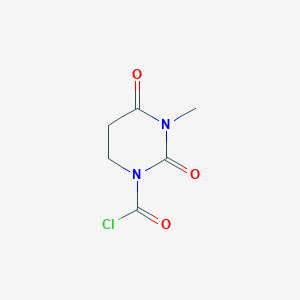

![(E,E)-1,1'-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene)](/img/structure/B14476741.png)
